Product packaging for Butanal, 4-[(4-methoxyphenyl)methoxy]-(Cat. No.:CAS No. 119649-27-3)

Butanal, 4-[(4-methoxyphenyl)methoxy]-

Cat. No.: B3046115
CAS No.: 119649-27-3
M. Wt: 208.25 g/mol
InChI Key: PDTXEOPUVZXZJR-UHFFFAOYSA-N
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Description

Butanal, 4-[(4-methoxyphenyl)methoxy]-, is a specialty organic compound that serves as a valuable synthetic intermediate and building block in research and development. This molecule features both an aldehyde group and a 4-methoxyphenylmethoxy (PMB) ether group on a four-carbon alkyl chain. The reactive aldehyde functionality makes it a versatile precursor for synthesizing more complex molecules through reactions such as reductive amination to form amines, or reduction to the corresponding alcohol. The PMB ether is a widely used protecting group for alcohols in multi-step organic synthesis, particularly in the pharmaceutical and fine chemical industries. Researchers may utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), fragrance molecules, or functional materials. Its structure suggests potential as a key intermediate in exploratory chemistry and method development. Strictly for research purposes and not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B3046115 Butanal, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-8H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTXEOPUVZXZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453451
Record name Butanal, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119649-27-3
Record name Butanal, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Butanal, 4 4 Methoxyphenyl Methoxy and Analogues

Direct Synthesis Approaches

Aldehyde Functionalization Strategies

The direct functionalization of a butanal derivative that already contains the aldehyde moiety is a conceptually straightforward approach. However, this strategy is often complicated by the high reactivity of the aldehyde group, which typically necessitates the use of protecting groups. A plausible, though less commonly reported, method would involve the reaction of a protected 4-halobutanal with the sodium salt of (4-methoxyphenyl)methanol. The aldehyde would need to be protected, for instance as an acetal, to prevent unwanted side reactions under the basic conditions of the ether synthesis. The subsequent deprotection under acidic conditions would then yield the desired product. The success of this approach is highly dependent on the stability of the protected aldehyde to the reaction conditions and the efficiency of the final deprotection step.

Ether Linkage Formation Methodologies

The formation of the ether bond is a cornerstone of many synthetic routes to Butanal, 4-[(4-methoxyphenyl)methoxy]-. The Williamson ether synthesis is a classic and widely employed method for this transformation. organic-chemistry.orgresearchgate.net This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. In the context of the target molecule, this could involve the reaction of a 4-substituted butane (B89635) derivative with (4-methoxyphenyl)methanol.

A common variant involves the use of 4-methoxybenzyl chloride (PMB-Cl) or 4-methoxybenzyl bromide (PMB-Br) as the electrophile and a butane derivative with a terminal hydroxyl group as the nucleophile. nih.gov The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or a less reactive base like potassium carbonate (K2CO3), in an inert solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). jst.go.jp The p-methoxybenzyl (PMB) ether formation is a robust and high-yielding reaction. chem-station.com

Reductive etherification represents another powerful tool for the formation of the ether linkage. sigmaaldrich.cn This method involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent. While not a direct route to the target aldehyde, it can be used to synthesize related ether-containing intermediates that can be subsequently converted to the desired product.

Below is a table summarizing representative conditions for Williamson ether synthesis to form aryl-alkyl ethers.

Alcohol Substrate Electrophile Base Solvent Conditions Yield (%)
Butane-1,4-diol4-Methoxybenzyl chlorideNaHTHF0 °C to rtHigh
4-Bromobutanol(4-methoxyphenyl)methanolNaHDMFrtModerate-High
Phenol derivative4-Methoxybenzyl chlorideK2CO3Acetonitrilert to refluxHigh

Multistep Convergent and Linear Synthesis Sequences

Multistep syntheses, both linear and convergent, offer greater flexibility and control over the introduction of functional groups and stereocenters. For Butanal, 4-[(4-methoxyphenyl)methoxy]-, a linear sequence starting from a simple C4 building block is a common and practical approach.

Construction of the Butanal Carbon Backbone

A frequent and efficient strategy for constructing the butanal backbone begins with a readily available C4 precursor, such as butane-1,4-diol. atamanchemicals.comnih.gov This symmetrical diol provides a versatile platform for the differential functionalization of its two hydroxyl groups. The key to this approach lies in the selective protection of one of the hydroxyl groups, allowing for the transformation of the other.

The monoprotection of symmetrical diols can be challenging due to the statistical formation of di-protected and unprotected starting material. However, by carefully controlling the stoichiometry of the protecting group reagent, typically using slightly less than one equivalent, a reasonable yield of the mono-protected product can be achieved.

Introduction of the (4-methoxyphenyl)methoxy Moiety

With one of the hydroxyl groups of butane-1,4-diol protected, the remaining free hydroxyl group can be converted to the (4-methoxyphenyl)methoxy ether. This is typically achieved via the Williamson ether synthesis, as detailed in section 2.1.2. The mono-protected butane-1,4-diol is treated with a base, such as sodium hydride, to generate the alkoxide, which then reacts with 4-methoxybenzyl chloride or bromide to form the desired ether linkage. nih.govcommonorganicchemistry.com

This step effectively installs the "(4-methoxyphenyl)methoxy" moiety onto the butan-1-ol backbone. The choice of the initial protecting group for the diol is crucial to ensure it is stable under the conditions of the etherification and can be selectively removed later if necessary.

Protecting Group Chemistry in Butanal, 4-[(4-methoxyphenyl)methoxy]- Synthesis

Protecting group chemistry is integral to the successful multistep synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]-. The (4-methoxyphenyl)methyl (PMB) group itself is a widely used protecting group for alcohols due to its stability under a range of conditions and its selective removal. chem-station.com

In a common linear synthesis, the PMB group is introduced to protect one of the hydroxyls of butane-1,4-diol. After this protection, the remaining free hydroxyl group must be oxidized to the aldehyde. This oxidation is a critical step, as over-oxidation to the carboxylic acid must be avoided. Mild and selective oxidizing agents are therefore required.

Commonly employed methods for this transformation include the Swern oxidation and the use of Dess-Martin periodinane (DMP). organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgwikipedia.org Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes at room temperature. wikipedia.orgorganic-chemistry.org

The following table outlines typical conditions for the selective oxidation of a primary alcohol to an aldehyde.

Oxidation Method Reagents Solvent Temperature (°C) Typical Yield (%)
Swern Oxidation(COCl)2, DMSO, Et3NCH2Cl2-78 to rt85-95
Dess-Martin PeriodinaneDMPCH2Cl2rt90-98
Pyridinium (B92312) chlorochromate (PCC)PCC, CeliteCH2Cl2rt70-85

Monoprotection: Butane-1,4-diol is reacted with a suitable protecting group (e.g., a silyl (B83357) ether) to protect one hydroxyl group.

Etherification: The remaining free hydroxyl is converted to the p-methoxybenzyl ether using 4-methoxybenzyl chloride and a base.

Deprotection: The initial protecting group is selectively removed to reveal the primary alcohol.

Oxidation: The primary alcohol is carefully oxidized to the aldehyde using a mild reagent like DMP or under Swern conditions to yield Butanal, 4-[(4-methoxyphenyl)methoxy]-.

Alternatively, a more direct route involves the mono-p-methoxybenzylation of butane-1,4-diol, followed by the oxidation of the remaining alcohol. This approach leverages the PMB group as both a key structural component and a protecting group.

Catalytic Synthesis Protocols

Catalytic methods are central to the efficient synthesis of complex organic molecules like Butanal, 4-[(4-methoxyphenyl)methoxy]-. These approaches utilize small quantities of a catalyst to promote chemical transformations, often with high selectivity and yield. Transition metal catalysis, organocatalysis, and biocatalysis each provide unique advantages for the construction of the target molecule and its analogues.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck coupling, Suzuki cross-coupling)

Transition metal-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the backbone and functional groups of Butanal, 4-[(4-methoxyphenyl)methoxy]-.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, could be envisioned as a method to construct the carbon skeleton of analogues. numberanalytics.comyoutube.com For instance, a protected 4-bromo-1-butene (B139220) derivative could potentially be coupled with a substituted styrene (B11656) under Heck conditions to introduce aromatic moieties. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. youtube.com While a direct application to Butanal, 4-[(4-methoxyphenyl)methoxy]- is not prominently documented, the versatility of the Heck reaction makes it a plausible strategy for creating structural analogues. numberanalytics.com

The Suzuki cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govmdpi.com This reaction is particularly useful for the synthesis of biaryl compounds and could be adapted for the synthesis of precursors to the target molecule. For example, a boronic ester derivative of a protected butene could be coupled with an aryl halide to form a key intermediate. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling a highly attractive method. nih.govmdpi.com

Coupling ReactionCatalyst System (Typical)Key Bond FormationRelevance to Synthesis
Heck Coupling Pd(OAc)₂, PPh₃, baseC-C (alkene-aryl/vinyl halide)Construction of carbon skeleton for analogues
Suzuki Coupling Pd(PPh₃)₄, baseC-C (organoboron-halide)Formation of aryl-alkyl bonds in precursors

Organocatalytic Approaches (e.g., Michael reactions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. For the synthesis of butanal derivatives, organocatalytic Michael additions are particularly relevant. mdpi.com

The Michael reaction , or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In a hypothetical synthesis of a precursor to Butanal, 4-[(4-methoxyphenyl)methoxy]-, an organocatalyst could be used to mediate the addition of an alcohol to an α,β-unsaturated aldehyde like crotonaldehyde. nih.govrsc.org Chiral organocatalysts, such as proline derivatives, can induce high levels of enantioselectivity, leading to the formation of a specific stereoisomer. nih.gov This approach would be valuable for accessing chiral analogues of the target molecule.

Organocatalytic ReactionCatalyst Type (Example)Reaction TypePotential Application
Michael Addition Chiral secondary amines (e.g., proline)1,4-Conjugate additionEnantioselective formation of functionalized butanal precursors

Biocatalytic Cascades and Chemoenzymatic Syntheses (e.g., stereocomplementary enzyme catalysis)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of chiral molecules like the stereoisomers of Butanal, 4-[(4-methoxyphenyl)methoxy]-, enzymes offer unparalleled stereocontrol.

A chemoenzymatic approach could involve the use of an alcohol dehydrogenase (ADH) for the stereoselective reduction of a corresponding ketone precursor. mdpi.comznaturforsch.com By selecting either an (R)-selective or (S)-selective ADH, it is possible to produce either enantiomer of the corresponding alcohol with high enantiomeric excess. researchgate.net This alcohol can then be protected with the 4-methoxyphenylmethoxy group and subsequently oxidized to the target aldehyde.

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency of the synthesis. nih.govrsc.org For instance, a cascade could be designed where one enzyme generates a chiral alcohol that is then used as a substrate in a subsequent enzymatic transformation.

Biocatalytic MethodEnzyme Class (Example)TransformationKey Advantage
Asymmetric Reduction Alcohol Dehydrogenase (ADH)Ketone to chiral alcoholHigh enantioselectivity
Kinetic Resolution LipaseAcylation of a racemic alcoholSeparation of enantiomers

Chemo-, Regio-, and Stereoselective Synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]- and its Stereoisomers

The synthesis of a specific isomer of a molecule requires careful control over chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]-, a key chemoselective step would be the protection of the primary alcohol of a diol precursor in the presence of other reactive sites.

Regioselectivity is the control of the position at which a reaction occurs. For instance, the selective protection of the terminal hydroxyl group of 1,4-butanediol (B3395766) over the internal hydroxyl group in a precursor would be a critical regioselective transformation. The use of the 4-methoxybenzyl (PMB) protecting group is a well-established method for the protection of alcohols. nih.govunivie.ac.at

Stereoselectivity is the control of the three-dimensional arrangement of atoms in a molecule. To synthesize a specific stereoisomer of an analogue of Butanal, 4-[(4-methoxyphenyl)methoxy]-, asymmetric synthesis methods are required. As mentioned, biocatalytic reductions can provide excellent stereocontrol in the formation of chiral alcohol precursors. nih.govresearchgate.net Additionally, substrate-controlled diastereoselective reactions can be employed, where the existing stereochemistry in a molecule directs the formation of a new stereocenter. organic-chemistry.org

A plausible synthetic route to a chiral analogue, (R)-3-((4-methoxybenzyl)oxy)butanal, has been reported, starting from commercially available (R)-methyl 3-hydroxybutanoate. researchgate.net This highlights a practical approach to achieving high stereoselectivity by starting from a chiral pool material.

Selectivity TypeDescriptionExample in Synthesis
Chemoselectivity Preferential reaction of one functional groupOxidation of a primary alcohol to an aldehyde without affecting the ether linkage.
Regioselectivity Control of reaction at a specific positionSelective protection of the primary hydroxyl group of a diol. mdpi.com
Stereoselectivity Control of the 3D arrangement of atomsEnantioselective reduction of a ketone to a specific alcohol enantiomer. mdpi.comznaturforsch.com

Chemical Reactivity and Transformations of Butanal, 4 4 Methoxyphenyl Methoxy

Reactions at the Aldehyde Functional Group

The aldehyde group is a cornerstone of the molecule's reactivity, characterized by the electrophilic nature of its carbonyl carbon. This polarity makes it a prime target for nucleophiles and a participant in various condensation, oxidation, and reduction reactions.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A classic example of such reactivity is the aldol (B89426) condensation . azom.commagritek.com While specific studies on Butanal, 4-[(4-methoxyphenyl)methoxy]- undergoing self-condensation are not prevalent, its aldehyde group is expected to react readily with an enolate derived from another carbonyl compound. For instance, in a crossed aldol condensation, an enolate would attack the aldehyde to form a β-hydroxy aldehyde adduct. This reaction is foundational in organic synthesis for creating carbon-carbon bonds. azom.com The reaction of a structurally similar compound, p-anisaldehyde (4-methoxybenzaldehyde), with acetone (B3395972) under basic conditions demonstrates this principle, yielding 4-(4'-methoxyphenyl)-3-buten-2-one. magritek.com

Imine formation is another characteristic condensation reaction. Aldehydes react with primary amines to form imines, also known as Schiff bases. atlantis-press.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The synthesis of a Schiff base from vanillin (B372448) and p-anisidine (B42471) highlights the formation of the characteristic imine (C=N) functional group, which is confirmed by spectroscopic methods. atlantis-press.com

Selective Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde moiety in Butanal, 4-[(4-methoxyphenyl)methoxy]- can be selectively oxidized to the corresponding carboxylic acid, 4-[(4-methoxyphenyl)methoxy]butanoic acid. Various reagents can achieve this transformation. However, care must be taken as the p-methoxybenzyl ether group is sensitive to certain strong oxidizing conditions. chem-station.com Studies on the oxidation of the related 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) have been conducted using various catalytic systems, including copper(II)–nickel(II) complexes with hydrogen peroxide and photocatalytic methods. researchgate.netijasrm.comnih.gov These studies underscore the oxidative sensitivity of the 4-methoxybenzyl portion of the molecule.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 4-[(4-methoxyphenyl)methoxy]butan-1-ol. This is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This pathway is highly efficient and generally does not affect the more stable ether linkage or the aromatic ring. The electrochemical reduction of CO2 has been shown to produce 1-butanol (B46404) through a butanal intermediate, illustrating the aldehyde-to-alcohol conversion step. nih.gov

Enolate Chemistry and Alpha-Carbon Reactivity

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form a resonance-stabilized nucleophile known as an enolate. masterorganicchemistry.com

Enolate Ion Formation: In Butanal, 4-[(4-methoxyphenyl)methoxy]-, the protons on C2 of the butanal chain can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate ion has its negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com This delocalization significantly increases its stability. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation or serving as the nucleophilic partner in an aldol condensation.

Transformations Involving the Ether Linkage

The 4-[(4-methoxyphenyl)methoxy]- group is a p-methoxybenzyl (PMB) ether. The PMB group is widely used in organic synthesis as a protecting group for alcohols due to its stability under many conditions and its selective removal under specific oxidative or acidic conditions. chem-station.comnih.gov

Cleavage of the PMB ether regenerates the parent alcohol, in this case, 4-hydroxybutanal. Several methods have been developed for this deprotection. chem-station.com Oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common and mild method. chem-station.com The reaction proceeds through a charge-transfer complex, resulting in the formation of the deprotected alcohol and p-methoxybenzaldehyde as a byproduct. chem-station.com Other reagents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and chlorosulfonyl isocyanate–sodium hydroxide, have also been employed for this transformation. lookchem.com Electrochemical methods in a flow reactor also provide an efficient pathway for PMB ether cleavage. soton.ac.uk

Reagent/MethodConditionsSelectivity NotesReference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)CH₂Cl₂/H₂O, Room TemperatureHighly selective for PMB ethers; other groups like benzyl (B1604629) ethers are often unaffected. chem-station.comresearchgate.net
Ceric Ammonium Nitrate (CAN)Aqueous Acetonitrile (B52724)Effective but can be less selective if other easily oxidizable groups are present. lookchem.com
Chlorosulfonyl Isocyanate (CSI) / NaOH-78°C to Room TemperatureCan cleave both benzyl and PMB ethers; conditions can be tuned for selectivity. lookchem.com
Electrochemical OxidationMeOH, Et₄NBF₄, Flow ReactorRemoves the need for chemical oxidants; selective in the presence of TBDPS, TBS, and Bn ethers. soton.ac.uk
CBr₄-MeOHRefluxing Methanol (B129727)A mild and selective method for deprotection. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the (4-methoxyphenyl) Moiety

The aromatic ring of the (4-methoxyphenyl) group is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the methoxy (B1213986) (-OCH₃) and the benzyloxy (-OCH₂-) substituents.

Electrophilic Aromatic Substitution (EAS): Both the methoxy and the ether-linked alkyl group are ortho-, para-directing activators. The methoxy group is a particularly strong activating group. Therefore, incoming electrophiles will preferentially add to the positions ortho to the methoxy group (C3 and C5). Typical EAS reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. Given the steric hindrance from the adjacent benzyloxy group, substitution at the C3 position is generally favored.

Substituent on Benzene (B151609) RingActivating/Deactivating EffectDirecting Effect
-OCH₃ (Methoxy)Strongly ActivatingOrtho, Para
-CH₂O-R (Alkoxy)ActivatingOrtho, Para

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is highly unlikely on the electron-rich (4-methoxyphenyl) ring. SNAr requires the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group on the aromatic ring, neither of which are present in this molecule.

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.de

Keto-Enol Tautomerism: A simple form of isomerization applicable to Butanal, 4-[(4-methoxyphenyl)methoxy]- is keto-enol tautomerism. In the presence of an acid or base catalyst, the aldehyde (keto form) can exist in equilibrium with its corresponding enol form, 4-[(4-methoxyphenyl)methoxy]but-1-en-1-ol. This process proceeds via the formation of the enolate intermediate under basic conditions. masterorganicchemistry.com

While specific complex rearrangements for this exact molecule are not widely documented, related structures undergo various transformations. For instance, the Baeyer–Villiger oxidation converts ketones to esters through an intramolecular rearrangement, and the Dakin reaction is a related process for phenols. wiley-vch.de These reactions highlight the potential for intramolecular migrations in carbonyl-containing compounds under specific oxidative conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of Butanal, 4 4 Methoxyphenyl Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR offers insights into the carbon skeleton of the molecule.

The ¹H NMR spectrum of Butanal, 4-[(4-methoxyphenyl)methoxy]- would be expected to show distinct signals corresponding to the protons of the butanal chain, the 4-methoxyphenyl (B3050149) group, and the methoxy (B1213986) and benzylic ether protons. The aldehydic proton would appear as a characteristic triplet at approximately 9.77 ppm due to coupling with the adjacent methylene (B1212753) group. The aromatic protons of the p-methoxyphenyl group would exhibit a typical AA'BB' splitting pattern.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde would be observed at a downfield chemical shift, typically around 202.5 ppm. The aromatic carbons and the carbons of the butoxy chain and methoxy group would have characteristic chemical shifts aiding in the complete assignment of the carbon framework.

Table 1: Hypothetical ¹H NMR Data for Butanal, 4-[(4-methoxyphenyl)methoxy]- (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.77 t 1H H-1 (CHO)
7.26 d 2H Ar-H
6.88 d 2H Ar-H
4.45 s 2H O-CH₂-Ar
3.81 s 3H O-CH₃
3.52 t 2H H-4 (CH₂-O)
2.52 dt 2H H-2 (CH₂-CHO)

Table 2: Hypothetical ¹³C NMR Data for Butanal, 4-[(4-methoxyphenyl)methoxy]- (in CDCl₃)

Chemical Shift (δ) ppm Assignment
202.5 C-1 (CHO)
159.2 Ar-C (quaternary, C-OCH₃)
130.6 Ar-C (quaternary)
129.3 Ar-CH
113.8 Ar-CH
72.9 O-CH₂-Ar
69.8 C-4 (CH₂-O)
55.3 O-CH₃
43.8 C-2 (CH₂-CHO)

Two-dimensional (2D) NMR techniques are instrumental in resolving complex structures by providing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For Butanal, 4-[(4-methoxyphenyl)methoxy]-, cross-peaks would be expected between the aldehydic proton (H-1) and the adjacent methylene protons (H-2), and between the methylene protons along the butoxy chain (H-2, H-3, and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal (except for the quaternary carbons) to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the benzylic protons (O-CH₂-Ar) and the aromatic carbons, as well as the C-4 of the butoxy chain.

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. By using a suitable internal standard with a known proton count and a resonance that does not overlap with the analyte signals, the absolute quantity of Butanal, 4-[(4-methoxyphenyl)methoxy]- in a sample can be accurately determined. This technique is valuable for assessing reaction yields and the purity of the final product without the need for a specific reference standard of the compound itself.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For Butanal, 4-[(4-methoxyphenyl)methoxy]- (C₁₂H₁₆O₃), the calculated exact mass is 208.1099 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

Table 3: Hypothetical HRMS Data for Butanal, 4-[(4-methoxyphenyl)methoxy]-

Ion Calculated m/z Found m/z
[M+H]⁺ 209.1172 209.1170

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of complex mixtures, such as reaction progress monitoring or impurity profiling. In the context of the synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]-, LC-MS could be employed to separate the desired product from starting materials, byproducts, and intermediates. The mass spectrometer would then provide the molecular weight of each separated component, aiding in their identification and in assessing the purity of the final product.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Applications

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. nih.govyoungin.com While primarily used for inorganic analysis, its application is crucial in the quality control of organic compounds, particularly those synthesized using metal-based catalysts. thermofisher.com For a compound like Butanal, 4-[(4-methoxyphenyl)methoxy]-, ICP-MS would be employed to quantify elemental impurities that may be present from the synthetic process. eag.comanalytik-jena.com

Research Findings: The synthesis of ethers and the manipulation of aldehydes can involve various transition metal catalysts (e.g., Palladium, Ruthenium, Rhodium, Copper). Residual amounts of these metals, even at parts-per-billion (ppb) levels, can be critical, especially in pharmaceutical or materials science applications. analytik-jena.comshimadzu.com ICP-MS provides the necessary sensitivity and selectivity to detect and quantify such contaminants, ensuring the purity of the final compound. spectroscopyonline.com The sample is typically digested in concentrated acid using microwave-assisted heating to decompose the organic matrix before introduction into the plasma. pcdn.co The high-temperature argon plasma atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio. nih.gov This methodology allows for robust, multi-element analysis, ensuring compliance with regulatory standards for elemental impurities, such as those outlined by the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH). analytik-jena.comshimadzu.com

Below is a table representing plausible data for the analysis of elemental impurities in a purified sample of Butanal, 4-[(4-methoxyphenyl)methoxy]-, using ICP-MS.

ElementTypical Source in SynthesisMethod Detection Limit (MDL) (µg/kg)Quantified Concentration (µg/kg)
Palladium (Pd)Cross-coupling reactions0.1< MDL
Ruthenium (Ru)Hydrogenation/Oxidation0.20.5
Rhodium (Rh)Hydroformylation0.1< MDL
Copper (Cu)Etherification reactions0.51.2
Lead (Pb)Environmental/reagent contaminant0.1< MDL
Arsenic (As)Environmental/reagent contaminant0.2< MDL

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. physicsopenlab.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For Butanal, 4-[(4-methoxyphenyl)methoxy]-, several characteristic peaks are expected. The most prominent would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the 1740-1720 cm⁻¹ region for saturated aliphatic aldehydes. orgchemboulder.commasterorganicchemistry.com Another key diagnostic feature for the aldehyde is the C-H stretch of the aldehyde proton (-CHO), which gives rise to two moderate absorptions, often seen around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. pressbooks.pubtutorchase.comlibretexts.org The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending bands. The ether linkage (Ar-O-CH₂ and CH₂-O-CH₂) would produce strong C-O stretching bands in the 1250-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring in Butanal, 4-[(4-methoxyphenyl)methoxy]- would produce a strong signal, with a characteristic ring-breathing mode near 1000 cm⁻¹. royalsocietypublishing.org While the C=O stretch is also visible in Raman spectra, it is typically weaker than in the IR spectrum. researchgate.net Conversely, C-C and C=C bonds of the aromatic system often show strong Raman bands. nih.gov The analysis of both IR and Raman spectra provides a more complete "fingerprint" of the molecule's vibrational modes. uc.pt

The following table summarizes the expected key vibrational frequencies for Butanal, 4-[(4-methoxyphenyl)methoxy]-.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aldehyde (C-H)C-H Stretch~2820, ~2720~2820, ~2720IR: Medium, Raman: Medium
Aldehyde (C=O)C=O Stretch~1725~1725IR: Strong, Raman: Medium
Aromatic (C=C)Ring Stretch~1610, ~1510~1610, ~1510IR: Medium, Raman: Strong
Aromatic Ether (Ar-O)C-O Stretch~1250~1250IR: Strong, Raman: Medium
Aliphatic Ether (R-O)C-O Stretch~1110~1110IR: Strong, Raman: Weak
Methoxy (CH₃)C-H Stretch~2950, ~2840~2950, ~2840IR: Medium, Raman: Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Molecules with π-systems and heteroatoms containing non-bonding electrons, known as chromophores, exhibit characteristic absorptions. Butanal, 4-[(4-methoxyphenyl)methoxy]- contains two primary chromophores: the 4-methoxyphenyl group (an anisole (B1667542) derivative) and the butanal aldehyde group.

Electronic Transitions: The electronic spectrum is expected to be dominated by transitions involving the aromatic ring.

π→π* Transitions: These are typically high-intensity absorptions. The benzene (B151609) ring itself has transitions around 204 nm and 256 nm. The presence of the electron-donating methoxy (-OCH₃) and ether (-O-R) groups on the phenyl ring (auxochromes) is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Anisole, for example, shows absorption maxima around 220 nm and 270 nm. photochemcad.comaatbio.com

n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the ether and aldehyde groups) to an anti-bonding π* orbital. The aldehyde carbonyl group is expected to have a weak n→π* transition at a longer wavelength, typically around 280-300 nm. researchgate.netyoutube.com This band is often low in intensity and can sometimes be obscured by the more intense π→π* bands. uni-muenchen.de Theoretical calculations can aid in the precise assignment of these transitions. researchgate.netacs.org

A summary of expected electronic transitions is provided below.

Transition TypeAssociated ChromophoreExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π → π4-Methoxyphenyl ring~225~8,000 - 12,000Ethanol
π → π4-Methoxyphenyl ring~275~1,500 - 2,500Ethanol
n → π*Aldehyde C=O~290~15 - 50Hexane

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If Butanal, 4-[(4-methoxyphenyl)methoxy]- can be crystallized, this technique would provide a wealth of structural information.

Research Findings: The analysis would yield the exact molecular conformation in the solid state, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-O, C-C) and angles, allowing for comparison with theoretical models.

Torsion Angles: Determination of the conformation of the flexible butoxy chain and the orientation of the methoxyphenyl group relative to the rest of the molecule.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: Identification of non-covalent interactions, such as C-H···O hydrogen bonds or potential π-π stacking between the aromatic rings of adjacent molecules, which govern the crystal's stability and physical properties.

A hypothetical table of crystallographic data is presented to illustrate the type of information obtained from such an analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.54
b (Å)5.88
c (Å)19.21
β (°)98.5
Volume (ų)1175.6
Z (Molecules/unit cell)4
R-factor0.045

Analysis of Chiral Purity and Enantiomeric/Diastereomeric Excess (e.g., HPLC methods)

Chirality refers to the property of a molecule that is non-superimposable on its mirror image. The parent compound, Butanal, 4-[(4-methoxyphenyl)methoxy]-, is achiral as it does not possess a stereogenic center and has a plane of symmetry.

However, if a chiral center were introduced, for example, through substitution at the C2 or C3 position of the butanal chain, the resulting enantiomers or diastereomers would require separation and analysis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. chromatographyonline.comphenomenex.com

Methodology: The separation relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energies and stabilities. sigmaaldrich.comchiralpedia.com This difference in interaction strength results in different retention times for the two enantiomers, allowing for their separation and quantification. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides. slideshare.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) can be accurately calculated.

Advanced Optical Properties and Luminescence Studies

The presence of the aromatic carbonyl system suggests that Butanal, 4-[(4-methoxyphenyl)methoxy]- may exhibit interesting photophysical properties, including luminescence (fluorescence and phosphorescence). acs.org

Research Findings: Aromatic aldehydes and ketones are known to luminesce, although the efficiency and nature of the emission depend heavily on the relative energies of their excited singlet (S₁) and triplet (T₁) states, specifically the n,π* and π,π* states. nrcresearchpress.comcdnsciencepub.com

Fluorescence and Phosphorescence: Unsubstituted benzaldehyde (B42025) typically exhibits only phosphorescence due to a very efficient intersystem crossing (ISC) from the S₁(n,π) state to the T₁(n,π) state. nrcresearchpress.comresearchgate.net However, the presence of a strong electron-donating group like methoxy at the para position can alter the energy levels, potentially raising the energy of the n,π* state relative to the π,π* state. This could decrease the ISC rate and open a pathway for fluorescence. nih.gov The study of emission spectra at low temperatures (e.g., 77 K) in a rigid matrix can help distinguish between short-lived fluorescence and long-lived phosphorescence. researchgate.netubbcluj.ro

Quantum Yield and Lifetime: The fluorescence quantum yield (ΦF) measures the efficiency of the emission process (photons emitted vs. photons absorbed). The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the kinetics of the de-excitation pathways. ubbcluj.ro

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A larger Stokes shift indicates significant structural relaxation in the excited state.

The table below presents hypothetical photophysical data for the compound, assuming it exhibits measurable fluorescence.

ParameterHypothetical ValueTechnique
Absorption Max (λabs)275 nmUV-Vis Spectroscopy
Fluorescence Max (λem)310 nmFluorescence Spectroscopy
Stokes Shift35 nm (4620 cm⁻¹)Calculation from λabs and λem
Fluorescence Quantum Yield (ΦF)0.08Comparative method (e.g., vs. Quinine Sulfate)
Fluorescence Lifetime (τF)1.2 nsTime-Correlated Single Photon Counting (TCSPC)
Phosphorescence Max (λem)420 nm (at 77 K)Phosphorimetry
Two-Photon Absorption (2PA) Cross-section5 GM (at ~550 nm)Z-scan

Computational and Theoretical Chemistry Studies of Butanal, 4 4 Methoxyphenyl Methoxy

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No dedicated studies reporting Density Functional Theory (DFT) calculations or other quantum chemical methods for Butanal, 4-[(4-methoxyphenyl)methoxy]- were found. Therefore, specific data for the following subsections are not available.

Molecular Geometry Optimization and Conformation Analysis

There is no published data on the optimized molecular geometry, including specific bond lengths and bond angles, or conformational analysis of Butanal, 4-[(4-methoxyphenyl)methoxy]- derived from computational studies.

Electronic Structure and Frontier Molecular Orbital Analysis

Information regarding the electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for Butanal, 4-[(4-methoxyphenyl)methoxy]-, is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No studies containing Molecular Electrostatic Potential (MEP) maps for Butanal, 4-[(4-methoxyphenyl)methoxy]- have been identified. Such maps are used to predict sites of electrophilic and nucleophilic attack, but this analysis has not been published for this specific molecule.

Reaction Mechanism Predictions and Transition State Characterization

A search for computational studies detailing predicted reaction mechanisms or the characterization of transition states involving Butanal, 4-[(4-methoxyphenyl)methoxy]- did not yield any results.

Molecular Dynamics Simulations and Conformational Landscape Exploration

There are no available molecular dynamics simulation studies that explore the conformational landscape or other dynamic properties of Butanal, 4-[(4-methoxyphenyl)methoxy]-.

Prediction of Spectroscopic Parameters

No computational studies predicting spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for Butanal, 4-[(4-methoxyphenyl)methoxy]- were found in the scientific literature.

In Silico Modeling of Intermolecular Interactions

In silico modeling provides a powerful computational lens to understand and predict how a molecule interacts with other molecules, including other molecules of its own kind, solvent molecules, or biological macromolecules. For Butanal, 4-[(4-methoxyphenyl)methoxy]-, such studies would be crucial in elucidating its physicochemical properties and potential behavior in various environments. The primary non-covalent forces at play for this molecule would be hydrogen bonding and lipophilic interactions.

Hydrogen Bonding

Hydrogen bonding is a critical directional interaction that influences the solubility, boiling point, and binding affinity of a molecule. In the structure of Butanal, 4-[(4-methoxyphenyl)methoxy]-, there are two potential hydrogen bond acceptor sites: the oxygen atom of the aldehyde group (-CHO) and the ether oxygen atom (-O-). The molecule lacks a conventional hydrogen bond donor (like an -OH or -NH group).

A computational study would typically involve mapping the molecular electrostatic potential (MEP) to identify regions of negative potential, which are indicative of hydrogen bond acceptor strength. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to calculate the energies of hydrogen-bonded dimers, for instance, with water or other protic solvents. This would quantify the strength of these interactions.

Table 1: Theoretical Hydrogen Bonding Analysis of Butanal, 4-[(4-methoxyphenyl)methoxy]-

Interacting Atom/GroupType of InteractionPotential Interaction PartnersComputational Method for Analysis
Aldehyde Oxygen (C=O )Hydrogen Bond AcceptorWater, Alcohols, Amine groupsDFT, MEP analysis
Ether Oxygen (-O -CH2)Hydrogen Bond AcceptorWater, Alcohols, Amine groupsDFT, MEP analysis
Methoxy (B1213986) Oxygen (-O-CH3)Hydrogen Bond AcceptorWater, Alcohols, Amine groupsDFT, MEP analysis

This table represents a theoretical framework for analysis, as no specific research data is available for this compound.

Lipophilic Interactions

Lipophilicity, or the "oil-loving" nature of a molecule, is a key determinant of its solubility in nonpolar solvents and its ability to cross biological membranes. The lipophilic character of Butanal, 4-[(4-methoxyphenyl)methoxy]- is primarily derived from the phenyl ring and the aliphatic butyl chain.

In silico modeling of lipophilic interactions often involves the calculation of the molecule's octanol-water partition coefficient (logP). Various computational models, from atom-contribution methods (e.g., ALOGP) to property-based methods (e.g., ClogP), can be used to predict this value. Furthermore, molecular dynamics (MD) simulations could be employed to study the behavior of the molecule at a lipid-water interface, providing insights into its orientation and partitioning behavior. These simulations would reveal how the aromatic ring and the aliphatic chain immerse themselves in a nonpolar environment while the more polar ether and aldehyde groups interact with the aqueous phase.

Table 2: Predicted Lipophilic Properties of Butanal, 4-[(4-methoxyphenyl)methoxy]-

Molecular DescriptorPredicted ValueComputational MethodSignificance
LogP (Octanol-Water Partition Coefficient)N/AVarious (e.g., ALOGP, ClogP)Indicates preference for lipid vs. aqueous environments.
Molecular Lipophilicity Potential (MLP)N/ASurface mapping algorithmsVisualizes lipophilic and hydrophilic regions on the molecular surface.

Note: Specific predicted values are not available as no dedicated computational studies for this compound have been published.

Applications of Butanal, 4 4 Methoxyphenyl Methoxy As a Synthetic Intermediate

Role in the Preparation of Advanced Pharmaceutical Intermediates and Scaffolds

The structural motifs accessible from Butanal, 4-[(4-methoxyphenyl)methoxy]- are highly relevant to the pharmaceutical industry. Many approved drugs and clinical candidates contain heterocyclic cores and functionalized aliphatic chains that can be synthesized using this intermediate. mdpi.com The presence of the PMB protecting group is particularly well-suited for multi-step pharmaceutical synthesis, where chemoselectivity and mild deprotection conditions are paramount. chem-station.comnih.govnih.gov

The synthesis of constrained polycyclic scaffolds is a key strategy in modern drug discovery to explore novel chemical space and improve pharmacological properties. researchgate.netfigshare.com Butanal, 4-[(4-methoxyphenyl)methoxy]- can serve as a linear precursor that, through a series of transformations, can be cyclized into more rigid structures. For example, an initial reaction at the aldehyde, followed by deprotection of the PMB ether and subsequent intramolecular cyclization, could lead to the formation of various heterocyclic systems, such as substituted piperidines or pyrrolidines, which are prevalent in medicinal chemistry.

Moreover, the ability to introduce a four-carbon chain with a terminal hydroxyl group (after deprotection) is valuable for the synthesis of linkers in various drug modalities, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydroxyl group can be further functionalized to attach the linker to a payload or a protein-binding ligand.

The potential applications of Butanal, 4-[(4-methoxyphenyl)methoxy]- in the synthesis of pharmaceutical intermediates are highlighted by the types of scaffolds that can be derived from it.

Pharmaceutical Scaffold Synthetic Approach Relevance
Substituted TetrahydropyransElaboration and intramolecular cyclizationFound in numerous natural product-based drugs.
Substituted PiperidinesReductive amination followed by cyclizationA privileged scaffold in medicinal chemistry.
Acyclic Amino AlcoholsReductive amination and deprotectionImportant building blocks for various APIs.
Functionalized LinkersSequential functionalization of aldehyde and protected alcoholCrucial components in modern therapeutic modalities.

Precursor for the Synthesis of Chemical Probes and Materials

The dual functionality of Butanal, 4-[(4-methoxyphenyl)methoxy]- also makes it an attractive starting material for the synthesis of chemical probes and functional materials. Chemical probes are essential tools for studying biological processes, and their synthesis often requires molecules with specific reactive handles for conjugation to reporter tags or biomolecules. nih.govresearchgate.netrsc.org The aldehyde group of Butanal, 4-[(4-methoxyphenyl)methoxy]- can be utilized for chemoselective ligation reactions, such as oxime or hydrazone formation, to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. The protected hydroxyl end provides a point for diversification or attachment to a solid support.

In the realm of materials science, functionalized aldehydes are employed as monomers or cross-linking agents in the synthesis of polymers. numberanalytics.commdpi.com The aldehyde group can participate in polymerization reactions, such as polycondensation with diamines to form polyimines. The presence of the PMB-protected hydroxyl group introduces a functional handle that can be deprotected post-polymerization to modify the material's properties, for instance, to improve its hydrophilicity or to allow for surface functionalization.

The potential of Butanal, 4-[(4-methoxyphenyl)methoxy]- as a precursor for these applications is outlined below.

Application Area Role of Aldehyde Role of Protected Hydroxyl Potential Outcome
Chemical ProbesConjugation to reporter molecules (e.g., via oxime ligation)Point of attachment for diversity-oriented synthesis or solid-phase synthesisTargeted probes for biological imaging or proteomics
Functional PolymersMonomer in polycondensation reactions (e.g., with diamines)Latent functional group for post-polymerization modificationPolymers with tunable properties (e.g., hydrophilicity, biocompatibility)
Surface ModificationGrafting onto surfaces functionalized with aminesProvides a hydroxyl group for further surface chemistry after deprotectionFunctionalized surfaces for biomedical devices or sensors

Mechanistic Investigations of Reactions Involving Butanal, 4 4 Methoxyphenyl Methoxy

Elucidation of Reaction Pathways and Catalytic Cycles

The reaction pathways involving Butanal, 4-[(4-methoxyphenyl)methoxy]- are primarily dictated by the aldehyde and the PMB ether.

Reactions at the Aldehyde Group: The aldehyde functionality is a versatile electrophilic center that readily undergoes nucleophilic addition. The general mechanism for this process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then protonated to yield the final product. masterorganicchemistry.comyoutube.com

A common reaction is the addition of an organometallic reagent, such as a Grignard reagent (R-MgX), to the aldehyde. The reaction proceeds through a nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to form a secondary alcohol. youtube.com

Catalytic cycles are often employed in reactions such as reductions or oxidations. For instance, the reduction of the aldehyde to the corresponding primary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the alkoxide. youtube.com

Reactions Involving the PMB Ether Group: The p-methoxybenzyl ether serves as a protecting group for the primary alcohol at the 4-position. Its cleavage is a key reaction pathway, and the mechanism depends on the reagents employed.

Oxidative Cleavage: A common method for deprotecting PMB ethers is through oxidation, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism is believed to proceed through a single-electron transfer (SET) from the electron-rich PMB group to DDQ, forming a resonance-stabilized benzylic radical cation. total-synthesis.comorganic-chemistry.org This intermediate is then attacked by water, leading to a hemiacetal which subsequently collapses to release the deprotected alcohol and p-methoxybenzaldehyde. total-synthesis.com The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this oxidation, making the PMB group more labile than an unsubstituted benzyl group. organic-chemistry.org

Acidic Cleavage: PMB ethers can also be cleaved under acidic conditions. commonorganicchemistry.comwikipedia.org The mechanism involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Depending on the stability of the resulting carbocation, the cleavage can proceed via an SN1 or SN2 pathway. wikipedia.orgmasterorganicchemistry.com For the PMB group, the formation of a resonance-stabilized p-methoxybenzyl cation is favorable, suggesting a pathway with significant SN1 character. wikipedia.org This cation is then trapped by a nucleophile present in the reaction medium.

Kinetic and Thermodynamic Profiling of Transformations

Kinetics of Aldehyde Reactions: The rate of nucleophilic addition to the aldehyde is influenced by both the electronic and steric properties of the aldehyde and the nucleophile. The electrophilicity of the carbonyl carbon is a key factor; electron-withdrawing groups attached to the carbonyl would increase the reaction rate, while electron-donating groups would decrease it. Steric hindrance around the carbonyl group can also slow down the reaction by impeding the approach of the nucleophile.

Thermodynamics of PMB Ether Cleavage: The cleavage of the PMB ether is a thermodynamically driven process, leading to the formation of a more stable alcohol and the corresponding p-methoxybenzyl derivative. The stability of the products relative to the reactants provides the thermodynamic driving force for the reaction.

Below is a representative table illustrating the relative reaction rates for the oxidative cleavage of different substituted benzyl ethers, highlighting the enhanced reactivity of the PMB group.

Substituted Benzyl EtherRelative Rate of Oxidative Cleavage (with DDQ)
p-Methoxybenzyl (PMB)High
3,4-Dimethoxybenzyl (DMB)Higher
Benzyl (Bn)Low
p-Nitrobenzyl (PNB)Very Low

This table is illustrative and based on general principles of protecting group chemistry. Actual rates can vary depending on the specific substrate and reaction conditions.

Stereochemical Control Mechanisms and Selectivity Determinants

When reactions involving Butanal, 4-[(4-methoxyphenyl)methoxy]- create a new stereocenter, understanding the mechanisms of stereochemical control is paramount. For instance, the addition of a nucleophile to the aldehyde can lead to a chiral secondary alcohol. The stereochemical outcome of such reactions is often governed by the principles of asymmetric induction.

If a chiral center is already present in the molecule or if a chiral reagent or catalyst is used, the transition states leading to the different stereoisomers will have different energies, resulting in a preference for the formation of one stereoisomer over the other. The nature of the protecting group on a nearby functional group can influence the diastereoselectivity of reactions at the aldehyde. beilstein-journals.org For example, the bulky PMB ether group could sterically hinder the approach of a nucleophile from one face of the aldehyde, leading to a preferred direction of attack and a higher diastereoselectivity.

The selectivity of reactions can also be controlled by the choice of reagents. For example, in the deprotection of the PMB ether, oxidative cleavage with DDQ is highly selective for the PMB group over other protecting groups like benzyl ethers or silyl (B83357) ethers. total-synthesis.comacs.org This orthogonality is a key principle in the strategic design of complex organic syntheses.

Influence of Solvents, Temperature, and Additives on Reactivity

The reaction environment plays a critical role in the mechanistic pathways and outcomes of chemical transformations.

Solvents: The choice of solvent can significantly impact reaction rates and selectivity. For reactions involving charged intermediates, such as the SN1 cleavage of the PMB ether, polar protic solvents can stabilize the carbocation and accelerate the reaction. In contrast, SN2 reactions are generally favored in polar aprotic solvents. The oxidative cleavage of PMB ethers with DDQ is often carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂), often in the presence of water. total-synthesis.com

Temperature: Reaction temperature affects the rate of chemical reactions, with higher temperatures generally leading to faster rates. However, temperature can also influence selectivity. In some cases, lower temperatures can enhance the stereoselectivity of a reaction by amplifying the energy difference between diastereomeric transition states. High temperatures can sometimes lead to side reactions or decomposition of starting materials or products. For instance, aldehydes can be unstable at high temperatures. researchgate.net

Additives: Additives can play a variety of roles in a reaction, from acting as catalysts to scavenging byproducts. In the acidic cleavage of PMB ethers, a scavenger such as a thiol or 1,3-dimethoxybenzene (B93181) may be added to trap the liberated p-methoxybenzyl cation, preventing it from reacting with other sensitive functional groups in the molecule. total-synthesis.comucla.edu In some deprotection protocols, Lewis acids can be used to catalyze the cleavage of the PMB ether. researchgate.net

The following table summarizes the general effects of these parameters on common reactions involving a molecule like Butanal, 4-[(4-methoxyphenyl)methoxy]-.

Reaction ParameterEffect on Nucleophilic Addition to AldehydeEffect on Oxidative PMB Cleavage (DDQ)Effect on Acidic PMB Cleavage
Solvent Polarity Can influence rate depending on the nucleophileOften performed in less polar solvents (e.g., CH₂Cl₂) with waterPolar solvents can stabilize carbocation intermediates (SN1)
Temperature Higher temperature increases rateTypically performed at or below room temperatureHigher temperature increases rate
Additives Lewis acids can activate the aldehydeWater is often necessary for the reaction to proceedCation scavengers can prevent side reactions

Synthesis of Derivatives and Structure Reactivity/property Relationship Studies for Butanal, 4 4 Methoxyphenyl Methoxy Analogues

Rational Design Principles for Structural Modification

The modification of "Butanal, 4-[(4-methoxyphenyl)methoxy]-" is guided by principles aimed at systematically altering its electronic, steric, and conformational properties to achieve desired functions. Key strategies include:

Modulation of the Aromatic Ring: Introducing electron-donating groups (e.g., additional methoxy (B1213986) or alkyl groups) or electron-withdrawing groups (e.g., nitro, cyano, or halo groups) to the phenyl ring can significantly alter the electron density of the entire molecule. libretexts.org This influences the reactivity of the aldehyde and the stability of reaction intermediates. Such substitutions can also impact intermolecular interactions like π-π stacking. nih.gov

Alteration of the Ether Linkage: Replacing the methyleneoxy bridge with longer or more rigid linkers can be used to control the molecule's conformational flexibility. This can be critical for applications where specific spatial arrangements are necessary, for instance, in the design of molecular receptors or materials with specific solid-state packing.

Introduction of Chiral Centers: Introducing chirality, for instance by asymmetric reduction of the aldehyde or by using chiral building blocks in the synthesis, can lead to enantiomerically pure compounds. This is particularly relevant in pharmaceutical and materials science applications where stereochemistry plays a crucial role.

Comprehensive Synthetic Routes to Novel Analogues

The aldehyde group of "Butanal, 4-[(4-methoxyphenyl)methoxy]-" serves as a key reactive handle for the synthesis of a variety of derivatives. Standard organic transformations can be employed to access a range of functional groups.

Alcohols: The corresponding primary alcohol, 4-[(4-methoxyphenyl)methoxy]-1-butanol, can be readily synthesized by the reduction of the parent aldehyde. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. libretexts.org

Amines: Primary and secondary amines can be synthesized via reductive amination. libretexts.orgorgsyn.org This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, followed by in-situ reduction of the imine intermediate. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). For instance, reaction with a primary amine R-NH2 would yield the corresponding secondary amine. mdpi.com

Esters: Esters can be prepared from the alcohol derivative, 4-[(4-methoxyphenyl)methoxy]-1-butanol. A classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, for more sensitive substrates, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine.

Imines: Imines, or Schiff bases, are formed by the condensation reaction between the aldehyde and a primary amine, typically under acid or base catalysis with the removal of water. libretexts.orgatlantis-press.com The reaction is reversible, and the position of the equilibrium can be shifted towards the product by removing the water formed, for example, by azeotropic distillation. rsc.org The electronic nature of the substituent on the primary amine can influence the rate of reaction and the stability of the resulting imine. researchgate.netnih.gov

Table 1: Synthetic Routes to Analogues of Butanal, 4-[(4-methoxyphenyl)methoxy]-

Derivative Class Starting Material Key Reagents Product
Alcohols Butanal, 4-[(4-methoxyphenyl)methoxy]- 1. NaBH4, Methanol (B129727) or 2. LiAlH4, THF; then H2O 4-[(4-methoxyphenyl)methoxy]-1-butanol
Amines Butanal, 4-[(4-methoxyphenyl)methoxy]- R-NH2, NaBH3CN or NaBH(OAc)3 N-alkyl-4-[(4-methoxyphenyl)methoxy]-1-butanamine
Esters 4-[(4-methoxyphenyl)methoxy]-1-butanol R-COOH, H2SO4 (cat.) or R-COCl, Pyridine 4-[(4-methoxyphenyl)methoxy]butyl alkanoate
Imines Butanal, 4-[(4-methoxyphenyl)methoxy]- R-NH2, Acid or Base catalyst N-(4-[(4-methoxyphenyl)methoxy]butylidene)-R-amine

Impact of Structural Variations on Intramolecular and Intermolecular Interactions

Structural modifications to the "Butanal, 4-[(4-methoxyphenyl)methoxy]-" scaffold can have a profound impact on both intramolecular and intermolecular interactions, which in turn dictate the macroscopic properties of the substance.

Hydrogen Bonding: The conversion of the aldehyde to an alcohol introduces a strong hydrogen bond donor (the hydroxyl group), significantly increasing the potential for intermolecular hydrogen bonding. This typically leads to higher boiling points and increased solubility in polar solvents compared to the parent aldehyde. britannica.com The formation of amines also introduces N-H bonds capable of hydrogen bonding.

Dipole-Dipole Interactions: The carbonyl group of the aldehyde is highly polarized, leading to strong dipole-dipole interactions. britannica.com The polarity of the molecule can be further tuned by introducing polar substituents on the aromatic ring. For example, a nitro group would increase the molecular dipole moment, while an alkyl group would have a smaller effect.

Van der Waals Forces: Increasing the length of the alkyl chain or adding bulky substituents to the aromatic ring will increase the surface area of the molecule, leading to stronger van der Waals forces and consequently higher melting and boiling points.

π-π Stacking: The presence of the aromatic ring allows for π-π stacking interactions between molecules in the solid state or in solution. The strength of these interactions can be modulated by the electronic nature of the substituents on the ring. nih.gov Electron-withdrawing groups can enhance quadrupole moments and influence stacking arrangements.

Correlations Between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of analogues of "Butanal, 4-[(4-methoxyphenyl)methoxy]-" is intrinsically linked to their molecular structure.

The reactivity of the carbonyl group in aldehydes is influenced by both steric and electronic factors. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance around the carbonyl carbon. libretexts.org

Electronic Effects on the Aromatic Ring: The presence of the electron-donating methoxy group on the phenyl ring slightly deactivates the aldehyde towards nucleophilic attack by increasing the electron density on the carbonyl carbon through resonance. Conversely, adding electron-withdrawing substituents to the ring would make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. libretexts.org

Acidity of α-Hydrogens: The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are weakly acidic and can be removed by a base to form an enolate. britannica.com This is the basis for reactions such as the aldol (B89426) condensation. The acidity of these protons can be influenced by substituents on the aromatic ring.

Reactivity of Derivatives: The conversion of the aldehyde to other functional groups introduces new reactivity profiles. For example, the alcohol derivative can undergo oxidation back to the aldehyde or further to a carboxylic acid. The amine derivative exhibits basicity and can react with electrophiles. Esters are susceptible to hydrolysis under acidic or basic conditions.

Structure-Property Relationships, including Optical and Solid-State Characteristics

The relationship between the molecular structure of "Butanal, 4-[(4-methoxyphenyl)methoxy]-" analogues and their physical properties is a key area of study for materials science applications.

Optical Properties: The aromatic ring in these compounds gives rise to absorption in the ultraviolet region of the electromagnetic spectrum. Modification of the substituents on the aromatic ring can shift the absorption maximum (λmax) and the molar absorptivity (ε). Extending conjugation, for example by forming an imine with an aromatic amine, typically results in a bathochromic (red) shift of the absorption maximum. The introduction of certain functional groups can also induce fluorescence.

Solid-State Characteristics: The melting point and crystal packing of these compounds are highly dependent on the intermolecular forces discussed previously. Symmetrical molecules often pack more efficiently in a crystal lattice, leading to higher melting points. The introduction of flexible side chains, such as longer alkoxy groups, can lead to the formation of liquid crystalline phases. mdpi.com

Table 2: Predicted Physicochemical Properties of Butanal, 4-[(4-methoxyphenyl)methoxy]- Analogues

Compound Functional Group Expected Hydrogen Bonding Predicted Boiling Point Trend Predicted Polarity Trend
Butanal, 4-[(4-methoxyphenyl)methoxy]- Aldehyde Acceptor only Baseline Moderate
4-[(4-methoxyphenyl)methoxy]-1-butanol Alcohol Donor & Acceptor Higher than aldehyde Higher than aldehyde
N-methyl-4-[(4-methoxyphenyl)methoxy]-1-butanamine Secondary Amine Donor & Acceptor Higher than aldehyde Higher than aldehyde
4-[(4-methoxyphenyl)methoxy]butyl acetate Ester Acceptor only Similar to aldehyde Similar to aldehyde

Advanced Analytical Methodologies for Detection and Quantification of Butanal, 4 4 Methoxyphenyl Methoxy

Advanced Chromatographic Separation Techniques (e.g., HPLC, SFC-MS for trace analysis)

Advanced chromatographic techniques are the cornerstone for the separation of "Butanal, 4-[(4-methoxyphenyl)methoxy]-" from complex sample matrices prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of moderately polar and non-volatile compounds like "Butanal, 4-[(4-methoxyphenyl)methoxy]-". The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of aromatic aldehydes, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of such compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a gradient elution to optimize the separation of compounds with varying polarities. waters.comauroraprosci.com Detection is frequently achieved using a UV detector, as the aromatic ring in "Butanal, 4-[(4-methoxyphenyl)methoxy]-" is expected to exhibit strong absorbance. epa.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS).

A hypothetical HPLC method for the analysis of "Butanal, 4-[(4-methoxyphenyl)methoxy]-" is detailed in the table below.

Interactive Data Table: Hypothetical HPLC Parameters for the Analysis of Butanal, 4-[(4-methoxyphenyl)methoxy]-

ParameterValueRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides good retention for aromatic aldehydes.
Mobile Phase A WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 70% A to 30% A over 15 minAllows for the separation of a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical volume for analytical injections.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 275 nmAromatic compounds typically absorb in this region.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly advantageous for the analysis of thermally labile and chiral compounds. waters.com For a compound like "Butanal, 4-[(4-methoxyphenyl)methoxy]-", which is found in the fragrance industry, SFC offers a "greener" alternative to normal-phase HPLC with faster analysis times. waters.com

When coupled with mass spectrometry, SFC-MS provides both high-resolution separation and sensitive detection, making it suitable for trace analysis. nih.gov The choice of a suitable stationary phase is critical for achieving the desired separation. Chiral columns can be employed if enantiomeric separation of chiral aldehydes is required. waters.com Modifiers, such as methanol or ethanol, are often added to the supercritical CO2 to increase its solvating power and improve peak shapes. mdpi.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical step to isolate "Butanal, 4-[(4-methoxyphenyl)methoxy]-" from the sample matrix, remove interferences, and pre-concentrate the analyte to improve detection limits. chromatographyonline.com The choice of sample preparation technique depends on the nature of the sample matrix (e.g., aqueous, organic, solid). Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). chromatographyonline.com

Derivatization

For aldehydes, derivatization is a common strategy to improve their chromatographic properties and detection sensitivity, particularly for GC-MS analysis where volatility is a key factor. jfda-online.com Derivatization can also be beneficial for HPLC analysis by introducing a chromophore that enhances UV detection. nih.gov

One of the most widely used derivatization reagents for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). waters.comepa.gov DNPH reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are highly colored and absorb strongly in the UV-visible region, significantly enhancing detection sensitivity in HPLC-UV analysis.

Another common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com PFBHA reacts with aldehydes to form oxime derivatives. These derivatives are highly volatile and possess electron-capturing properties, making them ideal for sensitive detection by GC with an electron capture detector (GC-ECD) or GC-MS. sigmaaldrich.comnih.gov This approach would be particularly useful for trace analysis of "Butanal, 4-[(4-methoxyphenyl)methoxy]-" in complex environmental or biological samples. nih.gov

The table below summarizes common derivatization reagents for aldehydes.

Interactive Data Table: Common Derivatization Reagents for Aldehyde Analysis

Derivatizing AgentAbbreviationDerivative FormedAnalytical TechniqueAdvantages
2,4-DinitrophenylhydrazineDNPHHydrazoneHPLC-UVStrong chromophore for enhanced UV detection. waters.comepa.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylaminePFBHAOximeGC-ECD, GC-MSHigh volatility and electron-capturing for sensitive detection. sigmaaldrich.comnih.gov
Methoxyamine hydrochlorideMeOxOximeGC-MSProtects aldehyde group and reduces isomerization. youtube.com

Photochemical and Electrochemical Properties of Butanal, 4 4 Methoxyphenyl Methoxy

Photochemical Transformations and Reaction Pathways

The photochemical behavior of Butanal, 4-[(4-methoxyphenyl)methoxy]- is anticipated to be a composite of the transformations characteristic of its two main functional groups.

The 4-methoxybenzyl ether portion of the molecule is generally considered to be relatively stable under photochemical conditions. While p-methoxybenzyl (PMB) esters are known to be cleavable under certain photochemical settings, PMB ethers exhibit greater stability. nih.gov However, under visible light photoredox catalysis, oxidative cleavage of PMB ethers can be achieved, suggesting that under specific activating conditions, the ether linkage could be susceptible to photochemical transformation. nih.gov

The butanal moiety, as an aliphatic aldehyde, is expected to undergo well-established photochemical reactions upon absorption of UV light, primarily Norrish Type I and Norrish Type II reactions. wikipedia.orgchem-station.com

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a formyl radical (•CHO) and a propyl radical attached to the 4-methoxybenzyl ether. wikipedia.orgacs.org These radical intermediates can then undergo a variety of secondary reactions, including recombination, disproportionation, or reaction with the solvent. For instance, the acyl radical can lose a molecule of carbon monoxide to form a new alkyl radical. wikipedia.org

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. chem-station.com This biradical can then either cleave to form an alkene (propene) and an enol (which would tautomerize to an aldehyde), or cyclize to form a cyclobutanol derivative. Given the presence of γ-hydrogens in the butanal chain, this pathway is a highly probable transformation. Studies on the photolysis of heptanal, a longer-chain aliphatic aldehyde, have shown the formation of products derived from both Norrish Type I and Type II pathways. wikipedia.org

The dominant pathway between Norrish Type I and II for butanal itself has been a subject of computational studies, which can provide insights into the expected behavior of the butanal moiety in the target molecule. acs.org

Table 1: Anticipated Photochemical Reactions of Butanal, 4-[(4-methoxyphenyl)methoxy]-

Reaction Type Description Expected Products from Butanal Moiety
Norrish Type I α-cleavage of the carbonyl group. Formyl radical and a substituted propyl radical.
Norrish Type II Intramolecular γ-hydrogen abstraction. Propene and an enol intermediate.

| Cyclization | From the 1,4-biradical intermediate. | Substituted cyclobutanol. |

Electrochemical Behavior and Redox Potentials

The electrochemical properties of Butanal, 4-[(4-methoxyphenyl)methoxy]- will be dictated by the redox activity of both the 4-methoxyphenyl (B3050149) ether group and the aldehyde functionality.

The 4-methoxybenzyl ether group is susceptible to anodic oxidation. The electron-donating methoxy (B1213986) group makes the aromatic ring relatively electron-rich and thus easier to oxidize. The oxidation potential of 4-methoxybenzyl methyl ether has been reported to be approximately +1.60 V vs. SCE. mpg.de This benzylic oxidation is a key step in the electrochemical deprotection of PMB ethers, a common strategy in organic synthesis. soton.ac.ukresearchgate.net The oxidation initially forms a radical cation, which can then undergo further reactions, typically leading to cleavage of the benzylic C-O bond.

The butanal functional group is readily oxidized. The oxidation of primary alcohols to aldehydes, and the subsequent oxidation of aldehydes to carboxylic acids, is a fundamental electrochemical process. passmyexams.co.ukkhanacademy.org Cyclic voltammetry studies of n-butanol oxidation on platinum electrodes show the onset of oxidation at potentials around 0.55 V, with distinct oxidation peaks at higher potentials. rsc.org While butanal would be more oxidized than butanol, it is expected to have a relatively low oxidation potential. The mechanism of aldehyde oxidation often involves the formation of a hydrate intermediate in aqueous media, which is then oxidized. masterorganicchemistry.com

Given these considerations, the cyclic voltammogram of Butanal, 4-[(4-methoxyphenyl)methoxy]- is expected to show an initial oxidation wave at a lower potential corresponding to the oxidation of the aldehyde group to a carboxylic acid. At a higher potential, a second oxidation event corresponding to the oxidation of the 4-methoxyphenyl ether moiety would be anticipated.

Table 2: Estimated Redox Potentials of Functional Moieties in Butanal, 4-[(4-methoxyphenyl)methoxy]-

Functional Moiety Redox Process Estimated Potential (vs. SCE) Reference Compound
4-Methoxybenzyl ether Oxidation +1.60 V 4-Methoxybenzyl methyl ether mpg.de

Photoinduced Electron Transfer (PET) Processes

The structure of Butanal, 4-[(4-methoxyphenyl)methoxy]- suggests its potential participation in photoinduced electron transfer (PET) processes. The 4-methoxyphenyl group is a well-known electron donor. Upon photoexcitation, either intramolecularly or by an external photosensitizer, this moiety can donate an electron to a suitable acceptor.

In a PET process, the excited state of a donor (or acceptor) molecule becomes a much stronger reductant (or oxidant) than its ground state. If Butanal, 4-[(4-methoxyphenyl)methoxy]- were to act as an electron donor, the 4-methoxyphenyl ether would be the primary site of electron donation, forming a radical cation. The feasibility of such a process depends on the presence of a suitable electron acceptor with a sufficiently low reduction potential in its ground or excited state.

Conversely, the aldehyde carbonyl group, particularly in its excited state, can act as an electron acceptor, although it is generally a weaker acceptor than ketones. Therefore, intramolecular PET from the excited 4-methoxyphenyl ether to the butanal moiety is a possibility, though likely not a highly efficient process. More probable would be intermolecular PET with an external species.

The formation of a radical cation on the 4-methoxyphenyl ether moiety via PET can initiate subsequent chemical reactions, such as cleavage of the benzylic C-O bond, similar to the processes observed in electrochemical oxidation and some photoredox catalytic cycles. nih.gov

Applications in Photoredox Catalysis and Electro-organic Synthesis

The inherent photochemical and electrochemical properties of Butanal, 4-[(4-methoxyphenyl)methoxy]- suggest its potential utility in the fields of photoredox catalysis and electro-organic synthesis, primarily leveraging the reactivity of the 4-methoxybenzyl ether group.

In photoredox catalysis , the 4-methoxybenzyl ether can be viewed as a protecting group that can be removed under mild, visible-light-mediated oxidative conditions. nih.gov This allows for the unmasking of a hydroxyl group at a specific point in a synthetic sequence, triggered by light and a suitable photocatalyst. Therefore, Butanal, 4-[(4-methoxyphenyl)methoxy]- could be a useful intermediate in complex molecule synthesis where such a photolabile protecting group strategy is required.

In electro-organic synthesis , the anodic oxidation of the 4-methoxybenzyl ether moiety provides a reagent-free method for deprotection. soton.ac.ukresearchgate.net This approach aligns with the principles of green chemistry by avoiding the use of stoichiometric chemical oxidants. The electrochemical cleavage of the C-O bond in this compound would yield the corresponding alcohol and 4-methoxybenzaldehyde (B44291) as a byproduct. This method offers a high degree of selectivity and can be performed in flow reactors for scalable synthesis. soton.ac.uk Furthermore, the aldehyde functionality could potentially undergo electrochemical transformations in the same process, leading to multifunctionalized products, although careful control of the reaction conditions would be necessary to achieve selectivity. The development of ex situ electro-organic synthesis methods, where the electrochemical and chemical steps are decoupled, could offer enhanced control over the reaction selectivity for such bifunctional molecules. chemrxiv.org

Green Chemistry and Sustainable Synthesis Approaches for Butanal, 4 4 Methoxyphenyl Methoxy

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are crucial metrics for evaluating the sustainability of a chemical process. chembam.comchembam.com Atom economy measures the efficiency of a reaction in converting reactants into the desired product, while the E-Factor quantifies the amount of waste generated relative to the product. chembam.comlibretexts.org

A hypothetical traditional synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]- might involve the Williamson ether synthesis, reacting 4-methoxybenzyl chloride with 1,4-butanediol (B3395766), followed by a selective oxidation of the resulting alcohol to the aldehyde. This multi-step process often involves stoichiometric reagents and generates significant waste.

In contrast, a greener approach might involve a direct catalytic etherification followed by a catalytic aerobic oxidation. Such a process would inherently have a higher atom economy and a lower E-Factor.

Table 1: Comparative Analysis of Hypothetical Synthesis Routes

Metric Traditional Route (e.g., Williamson Ether Synthesis & Stoichiometric Oxidation) Greener Route (e.g., Catalytic Etherification & Aerobic Oxidation)
Atom Economy Lower (significant byproducts like inorganic salts) Higher (water is often the only byproduct)
E-Factor High (5-50 for fine chemicals) chembam.com Significantly Lower (<1-5)
Reagents Stoichiometric reagents (e.g., sodium hydride, chromium-based oxidants) Catalytic amounts of reagents

| Waste Profile | High volume of inorganic salts and solvent waste | Primarily water and minimal catalyst waste |

The pharmaceutical and fine chemical industries typically have high E-Factors, often ranging from 25 to over 100, largely due to solvent use and multi-step syntheses. chembam.comrsc.org Adopting greener methodologies can substantially reduce this environmental burden. numberanalytics.com

Development of Solvent-Free or Reduced-Solvent Methodologies (e.g., grinding techniques)

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which account for a significant portion of waste in pharmaceutical and fine chemical production. researchgate.netnih.gov Mechanochemistry, which uses mechanical energy from methods like grinding or ball milling to drive reactions, offers a powerful alternative to traditional solvent-based synthesis. researchgate.netnih.gov

This solvent-free approach has been successfully applied to various organic reactions, including condensations and nucleophilic additions. rsc.orgsemanticscholar.org For the synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]-, mechanochemical methods could be envisioned for the etherification step. nih.gov Grinding the reactants, such as 1,4-butanediol and a 4-methoxybenzyl precursor, potentially with a solid catalyst, could facilitate the reaction without the need for a bulk solvent. nih.govnih.gov

Design and Application of Sustainable Catalytic Systems (e.g., heterogeneous catalysts, biocatalysts)

Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. pharmacyjournal.org The development of sustainable catalytic systems is key to greener synthetic pathways.

Heterogeneous Catalysts: For the etherification step in the synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]-, heterogeneous catalysts offer significant advantages over their homogeneous counterparts. mdpi.com They are easily separated from the reaction mixture, allowing for straightforward product purification and catalyst recycling, which is both economically and environmentally beneficial. nih.gov Acidic zeolites, for instance, have been effectively used in the etherification of alcohols. researchgate.net Zirconia-based catalysts have also shown promise in the etherification of alcohols like benzyl (B1604629) alcohol. mdpi.com The direct coupling of two different alcohols to form unsymmetrical ethers can be achieved using various transition-metal catalysts, offering an atom-economical route with water as the sole byproduct. nih.gov For instance, Sn-Beta and Zr-Beta zeolites have been shown to be water-resistant Lewis acid catalysts capable of promoting the etherification of alcohols. acs.org

Biocatalysts: Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally benign approach to synthesis. nih.gov For the oxidation of the alcohol intermediate to the final aldehyde product, biocatalysts offer a compelling alternative to traditional heavy-metal-based oxidants. chemrxiv.orgresearchgate.net Enzymes such as alcohol dehydrogenases (ADHs) or alcohol oxidases can perform this transformation under mild conditions (neutral pH, ambient temperature) and often with high selectivity, avoiding over-oxidation to the carboxylic acid. chemrxiv.orgresearchgate.net While challenges such as enzyme stability and cofactor regeneration exist, modern genetic and metabolic engineering techniques are continuously improving the industrial applicability of biocatalytic processes for aldehyde production. nih.govnih.gov

Waste Minimization and Process Intensification Strategies

Beyond catalyst and solvent choice, a holistic approach to process design is essential for minimizing waste and enhancing sustainability. core.ac.uklongdom.org The pharmaceutical industry, for example, is increasingly adopting waste minimization programs that focus on elimination, source reduction, and recycling. core.ac.ukemergingpub.com

Process Intensification (PI): Process intensification aims to develop significantly more efficient, compact, and sustainable manufacturing processes. gspchem.com This can be achieved by integrating multiple operations (like reaction and separation) into a single unit or by using novel reactor designs like microreactors or spinning disc reactors. gspchem.comnumberanalytics.comnumberanalytics.com These technologies offer improved heat and mass transfer, leading to faster reactions, higher yields, and enhanced safety, particularly for highly exothermic reactions. gspchem.com

For the synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]-, converting a traditional batch process to a continuous flow system could offer substantial benefits. amarequip.com Continuous manufacturing can reduce equipment size, improve process control, and minimize waste generation, making it a key strategy for the fine chemical and pharmaceutical industries. amarequip.comresearchgate.net

Key strategies for waste reduction include:

Solvent Recovery and Recycling: Implementing systems to purify and reuse solvents. emergingpub.com

Data-Driven Optimization: Using production data to identify and rectify inefficiencies that lead to waste. copadata.com

Modular Manufacturing: Employing flexible, plug-and-produce units that improve efficiency and reduce energy consumption and waste. copadata.com

By integrating these green chemistry principles and process intensification strategies, the synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]- can be shifted towards a more sustainable and environmentally responsible paradigm. ijisrt.com

Q & A

Basic: What are the recommended synthetic routes for Butanal, 4-[(4-methoxyphenyl)methoxy]-, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis can be employed by reacting 4-methoxybenzyl bromide with 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:

  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Use: Phase-transfer catalysts like tetrabutylammonium bromide improve yield by enhancing interfacial reactivity .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
A multi-spectral approach is essential:

  • NMR: ¹H NMR should show peaks at δ 9.8–10.0 ppm (aldehyde proton) and δ 3.8–4.0 ppm (methoxy group). Aromatic protons appear between δ 6.8–7.4 ppm .
  • FT-IR: Confirm C=O stretch (~1700 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹).
  • Mass Spectrometry: ESI-MS or GC-MS should match the molecular ion peak (C₁₅H₁₄O₃, calculated m/z 242.09) .

Advanced: What experimental designs are suitable for resolving contradictions in reported biological activity data (e.g., apoptosis induction vs. no effect)?

Methodological Answer:
Contradictions may arise from assay variability or cell line specificity. To address this:

  • Dose-Response Studies: Test a wide concentration range (0.1–100 μM) across multiple cancer cell lines (e.g., MCF-7, HeLa).
  • Mechanistic Validation: Use flow cytometry (Annexin V/PI staining) to quantify apoptosis and Western blotting for caspase-3 activation .
  • Control Replicates: Include positive controls (e.g., staurosporine) and triplicate experiments to ensure reproducibility .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic Susceptibility: Identify reactive sites (e.g., aldehyde group) prone to nucleophilic attack.
  • Solvent Effects: Simulate polar (water) vs. nonpolar (toluene) environments to predict reaction pathways .
  • Transition States: Analyze activation energies for key reactions (e.g., oxidation to carboxylic acid derivatives) .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent photodegradation.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methoxy or aldehyde groups.
  • Long-Term Stability: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation .

Advanced: How can derivatization strategies enhance the compound’s utility in drug discovery?

Methodological Answer:

  • Functionalization: Introduce sulfonyl or amino groups via electrophilic substitution to modulate solubility and bioavailability.
  • Prodrug Synthesis: Esterify the aldehyde group to improve membrane permeability, followed by enzymatic cleavage in vivo.
  • Biological Screening: Use high-throughput assays to evaluate derivatives against targets like tyrosine kinases or GPCRs .

Basic: What analytical techniques are recommended for assessing purity and detecting trace impurities?

Methodological Answer:

  • HPLC-DAD: Use a reversed-phase column with UV detection at 254 nm. Impurity thresholds should be <0.1% (ICH guidelines).
  • TLC: Silica gel plates (ethyl acetate:hexane = 1:3) with visualization under UV 254 nm.
  • Elemental Analysis: Confirm C, H, O content within ±0.4% of theoretical values .

Advanced: What strategies mitigate conflicting spectral data in structural elucidation?

Methodological Answer:

  • Multi-Technique Correlation: Cross-validate NMR, IR, and MS data with computational predictions (e.g., ChemDraw simulations).
  • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals in complex spectra.
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry .

Basic: How does the methoxy group influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects: The methoxy group is electron-donating (+M effect), increasing electron density on the aromatic ring and altering redox potentials.
  • Steric Hindrance: The -OCH₃ group may hinder nucleophilic attack at the para position, directing reactions to meta sites.
  • Spectroscopic Impact: Deshields adjacent protons, shifting NMR peaks downfield .

Advanced: What in silico tools are effective for predicting pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETlab2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Docking: AutoDock Vina simulates binding affinity to target proteins (e.g., COX-2 or EGFR).
  • Metabolism Simulations: Use Schrödinger’s BioLuminate to predict Phase I/II metabolic pathways .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanal, 4-[(4-methoxyphenyl)methoxy]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butanal, 4-[(4-methoxyphenyl)methoxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.